molecular formula C17H14ClN3O3S B2986857 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 392241-69-9

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2986857
CAS No.: 392241-69-9
M. Wt: 375.83
InChI Key: HSLLFGRKZFLJKE-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic thiadiazole derivative with a benzamide scaffold. The compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3,5-dimethoxybenzamide moiety. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 2-chlorophenyl substituent may enhance lipophilicity and metabolic stability, while the 3,5-dimethoxybenzamide group contributes to hydrogen bonding and target affinity.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLLFGRKZFLJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3,5-dimethoxybenzoyl chloride.

    Formation of Thiadiazole Ring: The 2-chlorobenzoic acid is first converted to its corresponding hydrazide using hydrazine hydrate. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.

    Coupling Reaction: The 1,3,4-thiadiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with alkyl (e.g., cyclohexyl) or thioether substituents (e.g., 4-chlorobenzylthio in compound 5j).
  • Benzamide Modifications : The 3,5-dimethoxybenzamide in the target compound differs from 3,4-dimethoxy (5628-0422) or acetamide derivatives (3d). Methoxy groups at the 3,5-positions may enhance electron-donating capacity compared to 3,4-substitution .

Spectroscopic Data

  • NMR : The target compound’s ¹H NMR would likely show resonances for methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm), comparable to 3d’s acetamide peaks (δ 3.86 ppm for -CH₂CO-) .
  • IR : Expected C=O stretch (~1700 cm⁻¹) and N-H bend (~3300 cm⁻¹), aligning with 3d’s IR profile .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H10ClN3OS2
  • Molecular Weight : 335.83 g/mol
  • CAS Number : 476459-68-4
  • SMILES Notation : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety is known to exhibit antimicrobial and anticancer properties, while the dimethoxybenzamide group contributes to its ability to modulate enzyme activities and receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring often exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, allowing better penetration into microbial membranes. Studies have shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal demonstrated that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Anticancer Effects :
    • In a recent investigation involving human breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AntimicrobialEscherichia coliMIC = 10 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
Apoptosis InductionMCF-7Increased early apoptotic cells

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